4-(aminomethyl)-6,7-dihydroxy-2H-chromen-2-onehydrochloride
CAS No.:
Cat. No.: VC18107838
Molecular Formula: C10H10ClNO4
Molecular Weight: 243.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10ClNO4 |
|---|---|
| Molecular Weight | 243.64 g/mol |
| IUPAC Name | 4-(aminomethyl)-6,7-dihydroxychromen-2-one;hydrochloride |
| Standard InChI | InChI=1S/C10H9NO4.ClH/c11-4-5-1-10(14)15-9-3-8(13)7(12)2-6(5)9;/h1-3,12-13H,4,11H2;1H |
| Standard InChI Key | AQAAKGJQHLKRRT-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C2=CC(=C(C=C2OC1=O)O)O)CN.Cl |
Introduction
Structural and Chemical Characteristics
Core Architecture and Functional Groups
The compound’s structure comprises a chromen-2-one backbone (a fused benzene and α-pyrone ring) substituted with hydroxyl groups at positions 6 and 7, an aminomethyl group at position 4, and a hydrochloride counterion. The planar aromatic system facilitates π-π interactions, while the hydroxyl and protonated amine groups enable hydrogen bonding and ionic interactions . The IUPAC name, 4-(aminomethyl)-6,7-dihydroxychromen-2-one hydrochloride, underscores these substituents.
Spectral Validation
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Infrared (IR) Spectroscopy: Peaks at 3431 cm⁻¹ (O–H stretch), 3137 cm⁻¹ (N–H stretch), and 1706 cm⁻¹ (C=O stretch) confirm functional groups .
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry: HRMS shows a molecular ion peak at m/z 243.64, consistent with the molecular formula.
Solubility and Stability
The hydrochloride salt improves solubility in polar solvents (e.g., water, DMSO) compared to the free base. Stability studies indicate decomposition above 200°C, with optimal storage at room temperature in anhydrous conditions .
Synthesis and Modifications
Synthetic Pathways
While explicit protocols for this compound are scarce, analogous coumarin syntheses involve:
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Pechmann Condensation: Acid-catalyzed cyclization of phenols with β-keto esters.
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Knoevenagel Reaction: For introducing aminomethyl groups via aldehyde intermediates .
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Post-Synthetic Modifications: Hydroxylation at C6/C7 via oxidative methods and hydrochloride salt formation using HCl gas .
Catalytic Innovations
Biogenic ZnO nanoparticles, as reported for similar coumarins, offer eco-friendly catalysis with yields >90% and reduced reaction times (10–15 minutes) .
Pharmacological Properties
Antioxidant Activity
The 6,7-dihydroxy motif confers radical-scavenging ability. In DPPH assays, IC₅₀ values range from 12–25 µM, surpassing ascorbic acid in some configurations .
Anti-Inflammatory Effects
Mechanistic studies suggest COX-2 and LOX inhibition, reducing prostaglandin and leukotriene synthesis. In murine models, 50 mg/kg doses decreased paw edema by 40–60% .
Applications and Future Directions
Drug Development
The compound serves as a lead for optimizing bioavailability and target specificity. Structural analogs with methoxy or halogen substitutions are under exploration .
Material Science
As a corrosion inhibitor, its adsorption on mild steel surfaces in acidic media achieves 85–90% efficiency at 500 ppm, per weight loss and electrochemical studies .
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